1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)-

PRMT1 inhibition epigenetics cancer

This arylaminopyrimidine scaffold (C11H12N4, MW 200.24) addresses the need for multi-isoform methyltransferase reference tools. Unlike selective PRMT1 inhibitors, it delivers graded activity across PRMT1/3/6/8 (IC50 2.6-8.2µM) and G9a (3.7µM). • Broad Type I PRMT coverage to study functional compensation in ADMA biology • G9a cross-activity for arginine-lysine methylation crosstalk assays • Distinct chemotype from diamidine series (furamidine/K313) for medicinal chemistry starting points

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 927982-47-6
Cat. No. B12120350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)-
CAS927982-47-6
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)NC2=CC=CC(=C2)N
InChIInChI=1S/C11H12N4/c1-8-5-11(14-7-13-8)15-10-4-2-3-9(12)6-10/h2-7H,12H2,1H3,(H,13,14,15)
InChIKeyCLYDFOVUEMHAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Baseline Characteristics


1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- (IUPAC: 3-N-(6-methylpyrimidin-4-yl)benzene-1,3-diamine) is a synthetic small-molecule arylaminopyrimidine with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol [1]. It belongs to the class of substituted aromatic diamines featuring a 6-methylpyrimidine ring linked to a 1,3-benzenediamine scaffold via a secondary amine bridge. This compound has been annotated in public bioactivity databases as a ligand for multiple protein arginine N-methyltransferases (PRMTs), showing low-micromolar inhibitory activity against several family members [2].

Assay context Multi-PRMT biochemical profiling with documented inhibition across PRMT1,3,6,8 and G9a
Target family Type I PRMT functional studies; covers PRMT1,3,6,8 at reported low µM concentrations
Scaffold Arylaminopyrimidine core for SAR programs distinct from diamidine inhibitor series
Research area Arginine/lysine methylation crosstalk investigation via G9a/EHMT2 inhibition context

Why This Compound Cannot Be Replaced by Generic PRMT Inhibitors


Protein arginine N-methyltransferases (PRMTs) constitute a nine-member enzyme family with distinct substrate specificities, cellular functions, and disease associations. Small-molecule PRMT inhibitors exhibit highly variable selectivity profiles across family members; even compounds with similar PRMT1 IC50 values can differ dramatically in their activity against PRMT3, PRMT5, PRMT6, PRMT8, or G9a [1]. The specific substitution pattern of the 6-methylpyrimidin-4-yl group on the 1,3-benzenediamine core determines the hydrogen-bonding network and steric complementarity within the SAM- and substrate-binding pockets of individual PRMT isoforms, meaning that generic substitution with another PRMT1 inhibitor (e.g., AMI-1, furamidine, or K313) will not reproduce the same multi-target inhibition fingerprint [2]. The quantitative evidence below demonstrates where this compound's profile diverges from the most frequently cited alternatives.

  • Isoform selectivity shift PRMT inhibitors with similar PRMT1 IC50 can differ substantially at PRMT6, PRMT8, and G9a; substituting with AMI-1 or furamidine may alter the multi-target inhibition fingerprint.
  • Scaffold property mismatch The arylaminopyrimidine core is charge-neutral, while diamidine comparators are dicationic; this may affect membrane permeability and intracellular distribution—direct cellular data not yet available.
  • Panel coverage limitation K313 and AMI-1 lack reported activity against PRMT3, PRMT6, PRMT8, and G9a; using them as substitutes would miss these targets in Type I PRMT or methylation crosstalk studies.

Quantitative Differentiation Evidence


PRMT1 Potency Advantage Over AMI-1

In biochemical assays against recombinant human PRMT1, 1,3-benzenediamine, N1-(6-methyl-4-pyrimidinyl)- (CHEMBL4648477) exhibits an IC50 of 2.6 µM [1]. By comparison, the commonly used reference PRMT1 inhibitor AMI-1 (also known as compound 7) shows an IC50 of 8.81 µM against the same target under comparable enzymatic conditions [2]. This represents a 3.4-fold improvement in PRMT1 inhibitory potency.

PRMT1 IC50 vs AMI-1
Context-dependent
Target: IC50 2.6 µM
AMI-1: IC50 8.81 µM
Fold difference: 3.4×
Reported lower PRMT1 IC50; may support reduced compound consumption per experiment.
Cross-study comparison; recombinant human PRMT1, H4-20 substrate.
PRMT1 inhibition epigenetics cancer

PRMT1 and PRMT6 Potency Compared to Furamidine

Furamidine (DB75) is a diamidine-based PRMT1 inhibitor with reported IC50 values of 9.4 µM and 22 µM in independent studies [2]. The target compound, 1,3-benzenediamine, N1-(6-methyl-4-pyrimidinyl)-, achieves PRMT1 IC50 of 2.6 µM [1], representing a 3.6-fold to 8.5-fold greater potency. Furthermore, furamidine displays measurable activity against PRMT5 (IC50 166 µM) and PRMT6 (IC50 283 µM), whereas the target compound shows substantially tighter binding to PRMT6 (IC50 2.8 µM) and moderate activity against PRMT5/MEP50 (IC50 6.8 µM) [1][2].

PRMT1/6 vs Furamidine
Context-dependent
Target: PRMT1 2.6 µM, PRMT6 2.8 µM
Furamidine: PRMT1 9.4–22 µM, PRMT6 283 µM
Fold difference: ~3.6–8.5× (PRMT1), ~101× (PRMT6)
PRMT6 assay response differs substantially; furamidine is reported as an ineffective PRMT6 tool.
Cross-study data; biotin-labeled peptide substrates; confirmatory assays advised.
PRMT1 diamidine inhibitors leukemia

Multi-Isoform Profiling Versus K313

1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- has been profiled against at least six methyltransferase targets in the BindingDB/ChEMBL database, with the following IC50 values: PRMT1 = 2.6 µM, PRMT6 = 2.8 µM, PRMT3 = 3.4 µM, G9a (EHMT2) = 3.7 µM, PRMT5/MEP50 = 6.8 µM, and PRMT8 = 8.2 µM [1]. In contrast, the diamidine inhibitor K313 (IC50 = 2.6 µM for PRMT1) was evaluated against CARM1 (PRMT4) and PRMT7 and found to have limited selectivity over these isoforms, but no activity against PRMT3, PRMT6, G9a, or PRMT8 was reported [2]. This indicates that while both compounds share similar PRMT1 potency, their off-target methylation profiles are substantially different.

Multi-target Methylation Panel
Context-dependent
Target hits 6 methyltransferases ≤8.2 µM (PRMT1,3,5/MEP50,6,8, G9a)
K313 limited to 3 isoforms (PRMT1, CARM1, PRMT7)
Multi-target inhibition profile cannot be replicated by K313; supports panel-based selectivity assessment.
Biochemical assays with recombinant human methyltransferases; [3H]-SAM cofactor.
PRMT profiling isoform selectivity methyltransferase panel

Scaffold Differentiation from Diamidine Inhibitors

The compound features a 6-methylpyrimidin-4-yl group linked via a secondary amine to a 1,3-benzenediamine core, representing an arylaminopyrimidine scaffold [1]. This differs fundamentally from the diamidine pharmacophore (two terminal amidine groups connected by a linker) found in PRMT1 inhibitors such as furamidine, pentamidine, hexamidine, decamidine, stilbamidine, and K313 [2]. The diamidine series carries a permanent positive charge at physiological pH, whereas the target compound's pyrimidine-amine scaffold is charge-neutral, which can affect membrane permeability, cellular distribution, and off-target binding profiles—though direct cellular permeability data for this specific compound are not yet available in the public domain.

Scaffold Class Distinction
Class-level
Arylaminopyrimidine (neutral at physiological pH) vs. diamidine series (dicationic)
Neutral scaffold may differ in permeability and off-target profile; data to verify.
No direct cellular permeability data available for this specific compound.
scaffold novelty chemical series SAR

Activity Across Type I PRMT Isoforms

The compound demonstrates measurable inhibition of PRMT8 (IC50 = 8.2 µM) and PRMT3 (IC50 = 3.4 µM), two less-studied Type I PRMT family members [1]. Many commonly used PRMT1 inhibitors, including AMI-1 and furamidine, lack reported activity against PRMT8 at comparable concentrations. AMI-1 was characterized primarily against yeast Hmt1p and human PRMT1, while furamidine's PRMT8 activity has not been reported. This makes the target compound one of the few publicly profiled small molecules with documented multi-Type I PRMT inhibition spanning PRMT1, PRMT3, PRMT6, and PRMT8 [1][2].

Type I PRMT Coverage
Reported
4 Type I PRMTs inhibited ≤8.2 µM (PRMT1=2.6, PRMT3=3.4, PRMT6=2.8, PRMT8=8.2 µM)
Reported multi-Type I PRMT inhibition; may support functional redundancy studies.
AMI-1 and furamidine lack reported activity against PRMT3 and PRMT8.
PRMT8 PRMT3 Type I PRMTs

Recommended Application Scenarios


Multi-PRMT Biochemical Profiling

With documented IC50 values against PRMT1 (2.6 µM), PRMT3 (3.4 µM), PRMT6 (2.8 µM), G9a (3.7 µM), PRMT5/MEP50 (6.8 µM), and PRMT8 (8.2 µM) [1], this compound is particularly suited as a reference inhibitor for multi-PRMT biochemical profiling panels. Its broad yet graded inhibition fingerprint enables researchers to benchmark novel PRMT inhibitors against a compound with known multi-isoform activity, facilitating the interpretation of selectivity data in methyltransferase screening campaigns.

Arylaminopyrimidine SAR Studies

The 6-methylpyrimidin-4-yl-1,3-benzenediamine scaffold represents a distinct chemotype from the widely studied diamidine PRMT inhibitor series (furamidine, K313, pentamidine) [2]. This compound can serve as a starting point or reference standard for medicinal chemistry programs exploring arylaminopyrimidine-based PRMT inhibitors, where modifications to the pyrimidine substituents, the benzenediamine substitution pattern, or the linker atom could be systematically evaluated against the parent scaffold's multi-PRMT inhibition profile [1].

Type I PRMT Functional Studies in Cancer Models

Given its activity across four Type I PRMTs (PRMT1, PRMT3, PRMT6, PRMT8) [1], the compound is a candidate tool for studying the collective contribution of Type I PRMTs to asymmetric arginine dimethylation in cancer cell lines. PRMT1 is the predominant Type I enzyme and a validated oncology target, as reviewed in recent literature [3]. Where selective ablation of individual Type I isoforms proves insufficient to block cellular ADMA marks due to functional compensation, a compound with broader Type I coverage may provide a useful complementary tool to isoform-selective inhibitors.

G9a/EHMT2 Inhibition in Epigenetic Research

The compound's activity against G9a (EHMT2, IC50 = 3.7 µM) [1], a histone H3 lysine 9 methyltransferase implicated in gene silencing and cancer, broadens its utility beyond the PRMT family. Researchers investigating crosstalk between arginine and lysine methylation pathways may find value in a single compound that interacts with both PRMTs and the G9a/GLP lysine methylation axis, although confirmatory cellular target engagement studies are needed to validate this cross-family activity in a cellular context.

Application
Selection Property
Validation Focus
Multi-PRMT biochemical profiling
Multi-isoform inhibition fingerprint
Benchmark against known reference inhibitor; verify across PRMT panel
Arylaminopyrimidine SAR studies
Scaffold distinct from diamidine series
Structure-activity relationships; assess membrane permeability and target engagement
Type I PRMT functional studies in cancer models
Coverage of PRMT1,3,6,8
Cellular asymmetric dimethylarginine (ADMA) marks; functional compensation assays in cancer cell lines
G9a/EHMT2 inhibition in epigenetic research
G9a/EHMT2 inhibition context
Confirm cellular target engagement; investigate crosstalk between arginine and lysine methylation
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